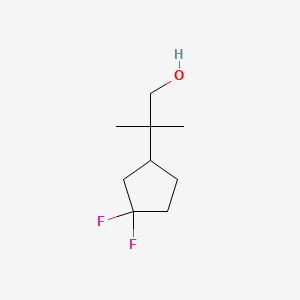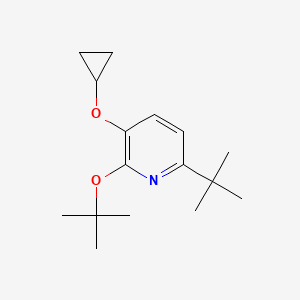
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid is a compound that features a tert-butoxycarbonyl-protected amino group and a chloromethyl group attached to an isonicotinic acid core
Vorbereitungsmethoden
The synthesis of 3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl group. The synthetic route may include the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions using reagents like chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate (CMC).
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow microreactor systems for better control and efficiency .
Analyse Chemischer Reaktionen
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or oxalyl chloride in methanol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reagents used.
Common reagents and conditions for these reactions include bases like triethylamine, acids like TFA, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, particularly in the preparation of dipeptides and other amino acid derivatives.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of inhibitors and other bioactive molecules.
Biological Studies: It is used in studies involving enzyme interactions and protein modifications due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid involves its ability to undergo nucleophilic substitution and deprotection reactions. The Boc group protects the amino group during synthetic transformations and can be selectively removed under specific conditions, allowing for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((tert-Butoxycarbonyl)amino)-5-(chloromethyl)isonicotinic acid include other Boc-protected amino acids and chloromethyl-substituted isonicotinic acids. These compounds share similar reactivity patterns but differ in their specific functional groups and applications. For example:
tert-Butyloxycarbonyl-protected amino acids: These compounds are widely used in peptide synthesis and other organic transformations.
Chloromethyl-substituted isonicotinic acids: These compounds are used in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.
The uniqueness of this compound lies in its combination of a Boc-protected amino group and a chloromethyl group, making it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C12H15ClN2O4 |
|---|---|
Molekulargewicht |
286.71 g/mol |
IUPAC-Name |
3-(chloromethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15ClN2O4/c1-12(2,3)19-11(18)15-8-6-14-5-7(4-13)9(8)10(16)17/h5-6H,4H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
YAXFUDMGOWNANW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CN=C1)CCl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





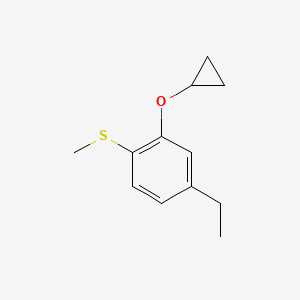

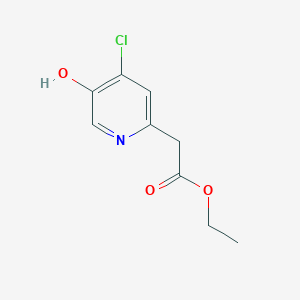
![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
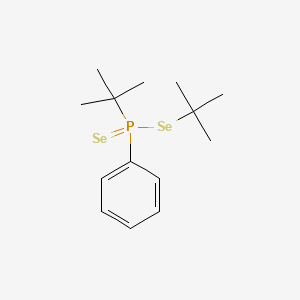
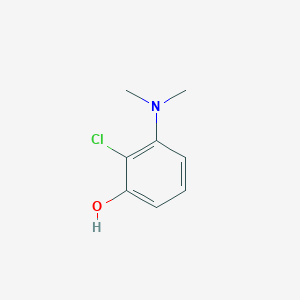
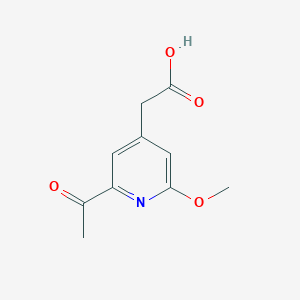

![2-[3-(N-hydroxy-C-methylcarbonimidoyl)phenoxy]-1-morpholin-4-ylethanone](/img/structure/B14848825.png)
